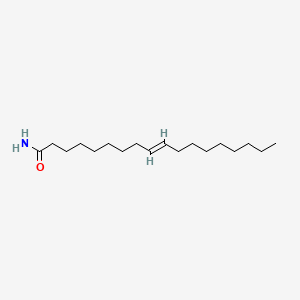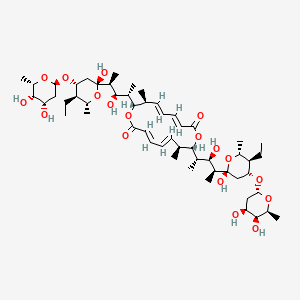
Erythrosin B
Overview
Description
Erythrosine, also known as Red No. 3, is a synthetic red dye belonging to the xanthene class of dyes. It is primarily used as a food coloring agent, imparting a cherry-pink hue to various products. Chemically, erythrosine is the disodium salt of 2,4,5,7-tetraiodofluorescein, and it is known for its bright color and stability in various applications .
Mechanism of Action
Target of Action
Erythrosine, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is primarily used as a food coloring It is known to interact with light, particularly at a wavelength of 530 nm , which suggests that it may interact with light-sensitive targets in the body.
Mode of Action
Erythrosine’s mode of action is largely based on its interactions with light. Its maximum absorbance is at 530 nm in an aqueous solution, and it is subject to photodegradation . This means that when exposed to light, Erythrosine can degrade, potentially leading to changes in its structure and function.
Biochemical Pathways
It has been suggested that erythrosine may have an impact on thyroid function due to the presence of iodine in its molecule . Chronic ingestion of Erythrosine may promote thyroid tumor formation in rats via chronic stimulation of the thyroid by TSH . .
Pharmacokinetics
It is known that erythrosine is excreted almost completely via feces with unchanged iodine content This suggests that Erythrosine may not be extensively metabolized in the body
Result of Action
It has been suggested that high doses of erythrosine may cause cancer in rats . A 1990 study concluded that “chronic erythrosine ingestion may promote thyroid tumor formation in rats via chronic stimulation of the thyroid by TSH” with 4% of total daily dietary intake consisting of erythrosine B . .
Action Environment
The action of Erythrosine can be influenced by various environmental factors. For instance, Erythrosine is subject to photodegradation, which means that its stability and efficacy can be affected by exposure to light . Furthermore, the regulatory environment can also influence the use and effects of Erythrosine. For example, Erythrosine is banned as a food additive in the European Union, Japan, China, the United Kingdom, Australia, and New Zealand . S. without any restriction .
Biochemical Analysis
Biochemical Properties
Erythrosine is soluble in water and ethanol . Its maximum absorbance is at 530 nm in an aqueous solution . The fluorescence of erythrosine changes with pH . It is colorless at pH 4.0 changing to a fluorescent yellow-green at pH 4.5 .
Cellular Effects
Erythrosine has shown cellular effects including clear cytotoxic effects . Studies have shown that Erythrosine has an oncogenic effect in the thyroid gland of rats . The tumorigenic effects of Erythrosine are secondary to its effects on thyroid function and not related to any genotoxic activity .
Molecular Mechanism
The toxic activity of azo dyes, which are widely used in industry, is a result of their metabolism . The enzyme-mediated azo reduction leads to the formation of active aromatic amines attacking DNA .
Temporal Effects in Laboratory Settings
Erythrosine is subject to photodegradation . It is photosensitive and has an antibacterial and antimycotic effect at wavelengths of 532nm via a photodynamic effect .
Dosage Effects in Animal Models
Safe concentrations in complete feed are estimated to be 16 mg/kg for dogs, 13 mg/kg for cats, and 59 mg/kg for ornamental fish . Erythrosine caused a dose-dependent inhibition of the deiodination of T4 and of the generation of T3 .
Metabolic Pathways
Erythrosine is involved in the metabolism of iodine . Only a small portion of Erythrosine is absorbed. Tracer studies indicated that no accumulation of Erythrosine, iodine resulting from possible de-iodination of Erythrosine or ring-containing metabolites of Erythrosine accumulate in the thyroid .
Transport and Distribution
Erythrosine is an approved food colorant in the EU and it is listed in Annex I of Directive 94/36/EC . It is authorized for use in cocktail and candied cherries up to 200 mg/kg, and bigarreaux cherries up to 150 mg/kg .
Subcellular Localization
Both the DOK and H357 cell types exhibited predominantly mitochondrial accumulation of erythrosine . This suggests that erythrosine may localize within the mitochondria of cells, potentially influencing mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythrosine is synthesized through the iodination of fluorescein. The process involves the following steps:
Preparation of Fluorescein: Fluorescein is synthesized by heating resorcinol and phthalic anhydride in the presence of a zinc chloride catalyst.
Iodination: The fluorescein is then dissolved in a sodium hydroxide solution and reacted with iodine. This step introduces iodine atoms into the fluorescein molecule, resulting in the formation of erythrosine.
Industrial Production Methods
Industrial production of erythrosine follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically dried and milled into a fine powder for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Erythrosine undergoes several types of chemical reactions, including:
Oxidation: Erythrosine can be oxidized, leading to the breakdown of the dye molecule.
Reduction: Reduction reactions can alter the color properties of erythrosine.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions often involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Leads to the formation of smaller organic molecules and inorganic iodides.
Reduction: Produces deiodinated derivatives of erythrosine.
Substitution: Results in halogenated derivatives with altered color properties.
Scientific Research Applications
Erythrosine has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in photoredox catalysis.
Biology: Employed as a biological stain for microscopy and as a dental plaque disclosing agent.
Medicine: Utilized in radiopaque media for imaging and as a sensitizer in photodynamic therapy.
Industry: Applied in food coloring, printing inks, and as a colorant in cosmetics and pharmaceuticals
Comparison with Similar Compounds
Erythrosine is often compared with other synthetic dyes, such as:
Allura Red AC (Red No. 40): Another widely used red dye, but with different chemical properties and regulatory status.
Tartrazine (Yellow No. 5): A yellow dye with similar applications but different color properties.
Sunset Yellow FCF (Yellow No. 6): Another synthetic dye used in food and cosmetics.
Erythrosine is unique due to its specific absorption properties and its use in specialized applications like dental plaque disclosure and radiopaque media. Its stability and bright color make it a preferred choice in certain industrial and research settings .
Properties
CAS No. |
16423-68-0 |
|---|---|
Molecular Formula |
C20H8I4NaO5 |
Molecular Weight |
858.9 g/mol |
IUPAC Name |
disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8I4O5.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H; |
InChI Key |
LYEKJJUGVANNCD-UHFFFAOYSA-N |
SMILES |
O=C1OC2(C3=C(OC4=C2C=C(I)C([O-])=C4I)C(I)=C([O-])C(I)=C3)C5=C1C=CC=C5.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na] |
Appearance |
Solid powder |
Color/Form |
Brown powder Red solid |
density |
0.8-1.0 kg/cu m (limit) |
melting_point |
303 °C |
Key on ui other cas no. |
16423-68-0 |
physical_description |
NKRA; Water or Solvent Wet Solid Red powder or granules. |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15905-32-5 (parent cpd) |
shelf_life |
Stable under recommended storage conditions. SRP: Local exhaust ventilation should be applied wherever there is an incidence of point source emissions or dispersion of regulated contaminants in the work area. Ventilation control of the contaminant as close to its point of generation is both the most economical and safest method to minimize personnel exposure to airborne contaminants. Ensure that the local ventilation moves the contaminant away from the worker. |
solubility |
0.7 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Erythrosine B; Erythrosin B; Acid Red 51; C.I. 45430; FD & C Red No.3; E127; 2',4',5',7'-Tetraiodo-3',6'-dihydroxy-spiro[3H-isobenzofuran-1,9'-xanthen]-3-one disodium salt; Tetraiodofluorescein Sodium Salt; Calcoid Erythrosine N; 2,4,5,7-Tetraiodo-3,6-dihydroxyxanthene-9-spiro-1'-3H-isobenzofuran-3'-one disodium salt; 2',4',5',7'-Tetraiodofluorescein, disodium salt; C.I.Food Red 14; Aizen Erythrosine; Tetraiodifluorescein, disodium salt; Spiro[isobenzofuran- 1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, disodium salt. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















